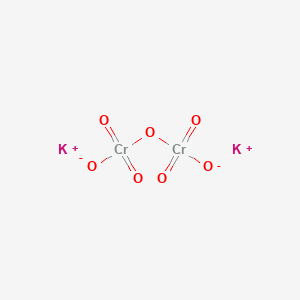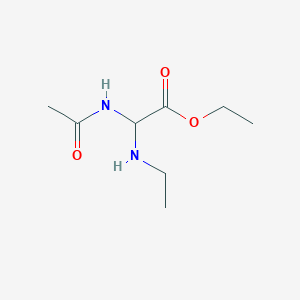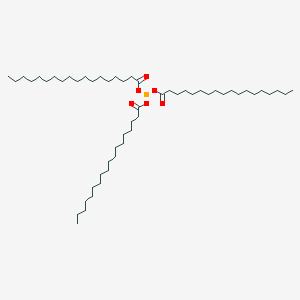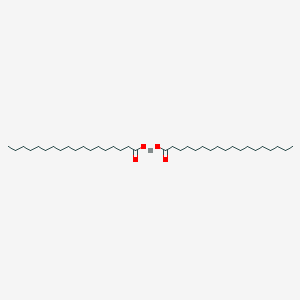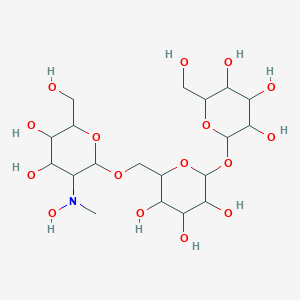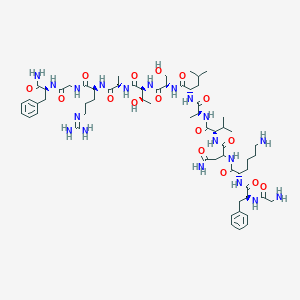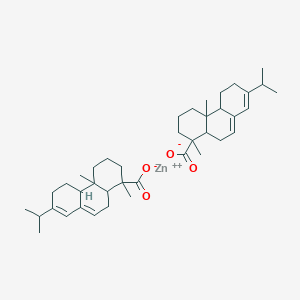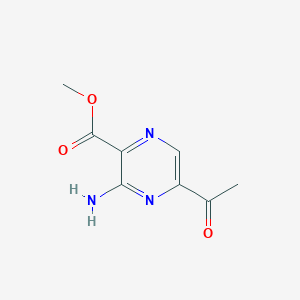![molecular formula C16H34O2S B148172 2-[2-(9,9-Dimethyldecylsulfanyl)ethoxy]ethanol CAS No. 9004-83-5](/img/structure/B148172.png)
2-[2-(9,9-Dimethyldecylsulfanyl)ethoxy]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(9,9-Dimethyldecylsulfanyl)ethoxy]ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as "DMDEE" and is a colorless liquid that is soluble in water and organic solvents. The synthesis of DMDEE is a complex process that involves several steps, and its application in scientific research is diverse. In
Mechanism Of Action
The mechanism of action of DMDEE is not fully understood. However, it is believed that DMDEE interacts with the lipid bilayer of cells and disrupts their structure. This disruption can lead to changes in membrane permeability and fluidity, which can affect cellular processes.
Biochemical And Physiological Effects
DMDEE has been shown to have several biochemical and physiological effects. In vitro studies have shown that DMDEE can induce cell death in several cancer cell lines. DMDEE has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In animal studies, DMDEE has been shown to have a protective effect on the liver and can reduce liver damage caused by toxins.
Advantages And Limitations For Lab Experiments
One of the main advantages of using DMDEE in lab experiments is its ability to stabilize nanoparticles and prevent their aggregation. This is critical for the successful development of drug delivery systems. DMDEE is also an effective solubilizer for poorly soluble drugs, which is essential for the development of effective drug formulations. However, DMDEE has some limitations. It can be toxic at high concentrations, and its effects on human health are not fully understood.
Future Directions
There are several future directions for research on DMDEE. One of the most significant areas of research is the development of DMDEE-based drug delivery systems. DMDEE has the potential to improve the efficacy of drugs by increasing their solubility and stability. Another area of research is the investigation of DMDEE's potential as an anti-cancer agent. In vitro studies have shown that DMDEE can induce cell death in several cancer cell lines, and further research is needed to determine its potential as a cancer treatment. Additionally, more research is needed to understand the mechanism of action of DMDEE and its effects on human health.
Conclusion:
In conclusion, DMDEE is a chemical compound that has several potential applications in scientific research. Its ability to stabilize nanoparticles and solubilize poorly soluble drugs makes it a valuable tool for the development of drug delivery systems. DMDEE has also been shown to have anti-inflammatory properties and a protective effect on the liver. However, its toxicity at high concentrations and its effects on human health are not fully understood. Future research on DMDEE should focus on the development of drug delivery systems, investigation of its potential as an anti-cancer agent, and understanding its mechanism of action and effects on human health.
Synthesis Methods
The synthesis of DMDEE involves several steps that require specialized equipment and expertise. The first step involves the reaction of 9-decenol with thionyl chloride to form 9-decenyl chloride. The second step involves the reaction of 9-decenyl chloride with sodium sulfide to form 9-decenyl sulfide. The final step involves the reaction of 9-decenyl sulfide with ethylene oxide to form DMDEE.
Scientific Research Applications
DMDEE has several potential applications in scientific research. One of the most significant applications is its use as a surfactant in the formulation of nanoparticles. DMDEE can be used to stabilize nanoparticles and prevent their aggregation, which is essential for the successful development of drug delivery systems. DMDEE has also been used as a solubilizer for poorly soluble drugs, which is critical for the development of effective drug formulations.
properties
CAS RN |
9004-83-5 |
|---|---|
Product Name |
2-[2-(9,9-Dimethyldecylsulfanyl)ethoxy]ethanol |
Molecular Formula |
C16H34O2S |
Molecular Weight |
290.5 g/mol |
IUPAC Name |
2-[2-(9,9-dimethyldecylsulfanyl)ethoxy]ethanol |
InChI |
InChI=1S/C16H34O2S/c1-16(2,3)10-8-6-4-5-7-9-14-19-15-13-18-12-11-17/h17H,4-15H2,1-3H3 |
InChI Key |
RPMGCDFPDJACFM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CCCCCCCCSCCOCCO |
Canonical SMILES |
CC(C)(C)CCCCCCCCSCCOCCO |
Other CAS RN |
9004-83-5 |
Pictograms |
Corrosive; Irritant; Environmental Hazard |
synonyms |
ALCODET (TM) HSC-1000, Dodecylthioethoxylate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



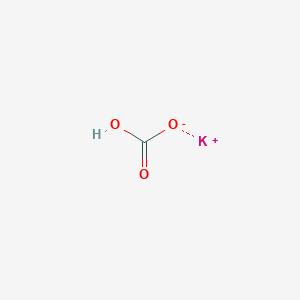
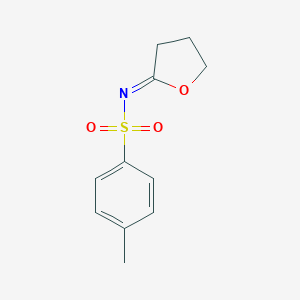
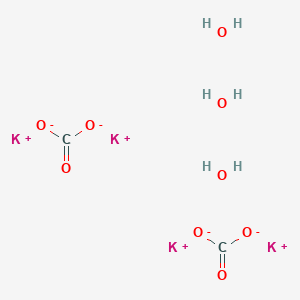
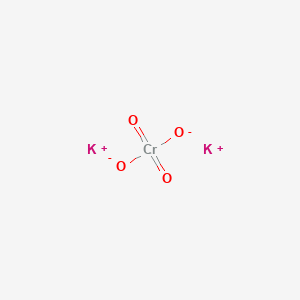
![Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B148094.png)
